molecular formula C20H17N5O3S B4512977 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B4512977
M. Wt: 407.4 g/mol
InChI Key: XRBQVILUCWXGIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to our compound often involves carbodiimide condensation catalysis, a convenient and fast method for preparing compounds with thiadiazole and acetamide groups. This method uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole to catalyze the reaction, leading to the formation of desired products. These products are then identified using techniques such as IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole and acetamide functionalities can be confirmed by various analytical techniques. Single-crystal X-ray diffraction is particularly useful for confirming intermediate compounds, providing detailed insights into the molecule's geometric configuration (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole and acetamide derivatives is explored through their synthesis from specific intermediates. For example, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reactions with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols lead to the formation of novel compounds. These reactions underscore the versatility of thiadiazole and acetamide derivatives in forming compounds with potential antibacterial activities (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of thiadiazole and acetamide derivatives are characterized using techniques like IR, 1H NMR, and mass spectrometry. The detailed characterization helps in understanding the molecular structure and the influence of different substituents on the compound's physical properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives synthesized via an amidation reaction were characterized by 1H NMR, IR, MS spectroscopic methods, and their melting points were determined (Mohammadi-Farani et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities of thiadiazole and acetamide derivatives, are explored through synthesis and subsequent testing. For instance, derivatives have been examined for their antibacterial activity, showcasing the chemical's potential for developing new antimicrobial agents. The characterization and biological activity tests highlight the compounds' chemical properties and their interactions with biological systems (Ramalingam et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-12-18-22-23-20(29-18)21-17(26)11-25-19(27)10-9-16(24-25)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11-12H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBQVILUCWXGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

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